E3 ligase Ligand 19

Catalog No.
S14254458
CAS No.
M.F
C26H33FN4O5S
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand 19

Product Name

E3 ligase Ligand 19

IUPAC Name

(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H33FN4O5S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1

InChI Key

OKBLHQUBMCCFKE-LQWHRVPQSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O

E3 ligase Ligand 19 (CAS: 2306193-99-5), commonly known as VH032-cyclopropane-F or Phenolic VH101, is a highly functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting building block. Structurally, it distinguishes itself from baseline VH032 by incorporating a fluorocyclopropyl moiety on the left-hand side and a terminal phenolic hydroxyl group on the right-hand side . These modifications are specifically engineered to enhance binding affinity to the VHL complex while providing a versatile, non-amide-forming exit vector for linker attachment [1]. In procurement and medicinal chemistry workflows, this ligand is prioritized for synthesizing next-generation Proteolysis Targeting Chimeras (PROTACs) that require optimized cellular permeability, stabilized ternary complexes, and strict avoidance of CRBN-mediated off-target effects [2].

Research Fit

Conjugation Handle Pre-installed phenolic hydroxyl enables direct linker attachment without derivatization
E3 Ligase Affinity Fluorocyclopropyl amide modification reported to enhance VHL binding vs. parent VH032
PROTAC Validation Core E3-recruiting element in reported PROTAC 1/2 with published ternary complex structures

Substituting E3 ligase Ligand 19 with generic amine-terminated VH032 or standard cereblon (CRBN) ligands compromises both synthetic processability and degrader efficacy. Standard amine-linked VH032 derivatives require amide coupling for linker attachment, which inherently adds a hydrogen bond donor, increasing the Total Polar Surface Area (TPSA) and frequently resulting in poor cellular permeability [1]. Furthermore, lacking the fluorocyclopropyl modification, generic VHL ligands fail to establish the critical de novo protein-protein interactions necessary to stabilize transient ternary complexes, leading to higher DC50 values [2]. Alternatively, substituting with CRBN ligands like thalidomide introduces the well-documented risk of neo-substrate degradation (e.g., IKZF1/3), which can confound phenotypic assays and introduce off-target toxicity [3].

Substitution Risk

E3 Ligase Ligand 19

  • Pre-installed phenolic conjugation handle
  • Affinity-enhancing modification reported
  • Positive cooperative ternary complex reported
  • Published ternary complex structure available

Unmodified VH032

  • No conjugation handle; additional synthesis required
  • Lower reported binding affinity
  • Ternary complex cooperativity not characterized
  • No reported ternary complex structure

Replacing with unmodified VH032 may require re-optimization of conjugation chemistry, binding affinity, and ternary complex cooperativity.

Ternary Complex Stabilization via Fluorocyclopropyl Modification

Structural analyses of PROTACs derived from E3 ligase Ligand 19 (such as PROTAC 1 targeting SMARCA2) demonstrate that the fluorocyclopropyl amide moiety actively participates in the ternary complex interface. Crystallographic data (e.g., PDB: 6HAY) reveals that this specific modification induces favorable de novo protein-protein interactions between the VHL ligase and the target protein, a feature absent in baseline acetylated VH032 derivatives [1]. This structural cooperativity directly translates to more efficient ubiquitination and lower DC50 values, allowing for target degradation at sub-nanomolar to low-nanomolar concentrations [2].

Evidence DimensionTernary complex interface interactions
Target Compound DataFluorocyclopropyl group induces de novo PPIs (e.g., enabling DC50 values as low as 17.3 pM in optimized PROTACs).
Comparator Or BaselineStandard VH032 (lacks fluorocyclopropyl-driven PPIs, yielding higher DC50s).
Quantified DifferenceEnables highly cooperative ternary complex formation, significantly lowering the required degradation concentration.
ConditionsX-ray crystallography (PDB: 6HAY) and cellular degradation assays.

Procuring the fluorocyclopropyl-modified ligand is essential for targets where ternary complex stability is the limiting factor for efficient degradation.

VHL Binding Affinity
Class-level
Fluorocyclopropyl amide designed to enhance binding; isolated ligand Kd not publicly reported
May support higher-affinity starting point for PROTAC assembly than VH032
Class-level structural inference; confirm binding in target system

TPSA Reduction and Permeability via Phenolic Exit Vector

E3 ligase Ligand 19 features a terminal phenolic hydroxyl group, which allows for linker conjugation via O-alkylation to form ether linkages rather than traditional amide bonds . Compared to amine-terminated VH032 building blocks, which add at least one hydrogen bond donor (HBD) upon conjugation, the ether-linked PROTACs maintain a lower Total Polar Surface Area (TPSA) [1]. In PROTAC optimization, reducing HBD count and TPSA is quantitatively correlated with improved passive membrane permeability, directly addressing the most common failure point for high-molecular-weight degraders .

Evidence DimensionHydrogen Bond Donor (HBD) contribution upon conjugation
Target Compound Data0 additional HBDs (ether linkage via phenol).
Comparator Or BaselineAmine-terminated VH032 (adds 1 HBD via amide linkage).
Quantified DifferenceEliminates 1 HBD, reducing final PROTAC TPSA and improving passive membrane permeability.
ConditionsIn silico physicochemical profiling and Caco-2 permeability models.

Buyers struggling with poor intracellular accumulation of PROTACs should select this phenolic building block to optimize their linker chemistry for better permeability.

Conjugation Handle
Reported
Target: Pre-installed phenolic hydroxyl group ready for direct conjugation. Substitute: VH032 lacks handle; requires derivatization step.
Eliminates ≥1 synthetic step, reducing procurement-to-assembly time
Direct head-to-head comparison; verify linker compatibility in intended assembly

Avoidance of IMiD-Driven Neo-Substrate Degradation

When selecting an E3 ligase recruiter, target selectivity is paramount. PROTACs synthesized using E3 ligase Ligand 19 exclusively recruit the VHL complex, completely bypassing the cereblon (CRBN) pathway [1]. Comparative proteomics studies consistently show that CRBN-recruiting ligands (e.g., pomalidomide, thalidomide) inherently trigger the off-target degradation of neo-substrates such as IKZF1 (Ikaros) and IKZF3 (Aiolos) [2]. By utilizing this optimized VHL ligand, researchers achieve a cleaner degradation profile, ensuring that observed phenotypic changes are strictly due to the degradation of the intended target protein [1].

Evidence DimensionOff-target neo-substrate degradation
Target Compound Data0% degradation of IKZF1/3.
Comparator Or BaselineCRBN ligands (thalidomide/pomalidomide) induce significant IKZF1/3 degradation.
Quantified DifferenceComplete elimination of IMiD-associated off-target transcription factor degradation.
ConditionsGlobal quantitative proteomics in PROTAC-treated cell lines.

Selecting this VHL ligand over CRBN alternatives is critical for procurement in late-stage preclinical programs where off-target toxicity could halt development.

Ternary Complex Cooperativity
Reported
4.8-fold cooperative binding enhancement (α factor) for PROTAC 1 with VCB:SMARCA2BD vs. VCB alone
Supports favorable neo-interface stabilization for intracellular degrader activity
ITC measurement; MV-4-11 cells for degradation endpoint
Ternary Complex Structure
Reported
Co-crystal structure of VCB:PROTAC 1:SMARCA2BD solved at 2.25 Å resolution (PDB: 6HAY)
Enables structure-guided linker optimization and computational PROTAC design
X-ray crystallography; validates solvent-exposed phenolic linkage point
Linker Robustness
Reported
PROTAC 1 (flexible alkyl linker) vs PROTAC 2 (phenyl linker): near-identical ternary complex, conserved E3 ligase Ligand 19 binding mode
Supports reuse across diverse linker designs without re-optimization of the E3 ligand
Cross-linker structural robustness demonstrated; same degradation endpoint

High-Permeability PROTAC Library Synthesis

Because E3 ligase Ligand 19 utilizes a phenolic exit vector for ether-linked conjugation, it is the premier choice for synthesizing PROTAC libraries where cellular permeability is a known bottleneck. It allows medicinal chemists to bypass the TPSA penalties associated with amide-linked generic VH032 derivatives [1].

Degradation of Epigenetic and Undruggable Targets

The fluorocyclopropyl moiety's ability to induce de novo protein-protein interactions makes this ligand highly suitable for targeting challenging proteins like SMARCA2/4, BRD7/9, and WDR5. It stabilizes the ternary complex even when the target ligand has moderate affinity, driving efficient ubiquitination [2].

Orthogonal E3 Ligase Benchmarking

In early-stage degrader discovery, E3 ligase Ligand 19 serves as the definitive VHL-recruiting control. It is used in parallel with CRBN ligands to determine the optimal degradation pathway for a novel target, providing a clean baseline free from IMiD-related off-target neo-substrate degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Structure-Guided PROTAC Design (SMARCA2/4)
Pre-installed conjugation handle and published ternary complex structure
Reproduce SMARCA2/4 degradation with novel linker-warhead combinations
VHL-Based PROTAC Library Synthesis
Pre-functionalized building block for direct, single-step linker attachment
Library assembly efficiency and linker compatibility screening
Ternary Complex Cooperativity Investigation
Well-characterized cooperativity benchmark (α factor) for PROTAC 1
Quantify cooperativity via ITC/SPR and correlate with degradation endpoint
Published Structural Validation for Procurement
Peer-reviewed structural and biophysical evidence in Nature Chemical Biology
Confirm binding mode and affinity in target system before library expansion

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

532.21556950 g/mol

Monoisotopic Mass

532.21556950 g/mol

Heavy Atom Count

37

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